(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid
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Overview
Description
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methylthio group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the hydroxyl group: The hydroxyl group can be introduced through a stereoselective reduction of a corresponding ketone intermediate using a reducing agent like sodium borohydride (NaBH4).
Introduction of the methylthio group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methylthiol (CH3SH), under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), trifluoroacetic acid (TFA)
Substitution: Methylthiol (CH3SH), other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Deprotected amino acids
Substitution: Various substituted derivatives
Scientific Research Applications
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the hydroxyl and methylthio groups, play crucial roles in its binding affinity and reactivity. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-(methylthio)butanoic acid: Lacks the Boc protecting group, leading to different reactivity and applications.
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid:
Uniqueness
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is unique due to the presence of both the Boc protecting group and the methylthio group, which confer distinct reactivity and functionality. This combination of functional groups makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C10H19NO5S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
RYNPGCJDTGARGW-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O |
Origin of Product |
United States |
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